Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and a methoxy group contributes to its distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons. These intermediates undergo coupling and annulation reactions to construct the trifluoromethyl-containing spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethyl group but differ in their overall structure and properties.
Trifluoromethylated heterocycles: These include various heterocyclic compounds with trifluoromethyl groups, such as trifluoromethyl-substituted thiophenes and thiopyrans.
Uniqueness
Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15ClF3NO2 |
---|---|
Molecular Weight |
261.67 g/mol |
IUPAC Name |
2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-14-8(9(10,11)12)4-7(5-8)6-15-3-2-13-7;/h13H,2-6H2,1H3;1H |
InChI Key |
LDKAPMKTDWPTJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)COCCN2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.